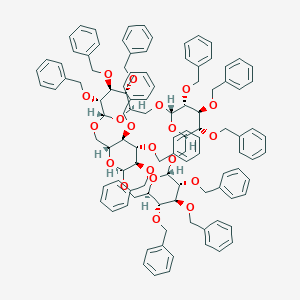

Benzylated cycloisomaltotetraose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

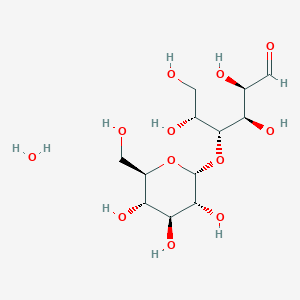

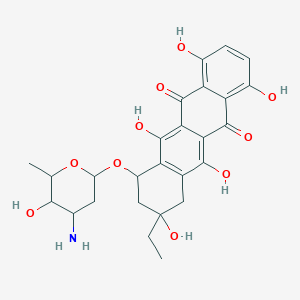

Benzylated cycloisomaltotetraose (BCIT) is a cyclic carbohydrate molecule that has garnered significant interest in scientific research due to its potential applications in various fields such as biotechnology, food science, and medicine. BCIT is a tetrasaccharide composed of four glucose units that are joined through alpha-1,4-glycosidic linkages, forming a cyclic structure. The benzyl group attached to the glucose units enhances the solubility and stability of BCIT, making it a promising candidate for various applications.

Mécanisme D'action

The mechanism of action of Benzylated cycloisomaltotetraose varies depending on its application. In drug delivery, Benzylated cycloisomaltotetraose's cyclic structure and solubility allow it to encapsulate drugs and protect them from degradation in the body. Benzylated cycloisomaltotetraose can also target specific cells or tissues by modifying the surface of the molecule to interact with specific receptors.

In food science, Benzylated cycloisomaltotetraose's resistance to digestion in the small intestine allows it to reach the large intestine, where it is fermented by gut microbiota. The fermentation of Benzylated cycloisomaltotetraose produces short-chain fatty acids, which have been shown to have various health benefits, including reducing inflammation and improving gut health.

In medicine, Benzylated cycloisomaltotetraose's therapeutic effects are thought to be due to its ability to modulate the immune system and inhibit the growth of cancer cells. Benzylated cycloisomaltotetraose has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Biochemical and Physiological Effects

Benzylated cycloisomaltotetraose has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that Benzylated cycloisomaltotetraose can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Benzylated cycloisomaltotetraose has also been shown to enhance the immune system's response to cancer cells by increasing the production of cytokines and activating immune cells.

In animal studies, Benzylated cycloisomaltotetraose has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Benzylated cycloisomaltotetraose has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of Benzylated cycloisomaltotetraose in lab experiments is its stability and solubility, which allows for easy handling and storage. Benzylated cycloisomaltotetraose's cyclic structure also makes it resistant to digestion, allowing for long-term studies in animal models. However, one of the limitations of Benzylated cycloisomaltotetraose is its high cost of synthesis, which may limit its use in large-scale experiments.

Orientations Futures

There are several future directions for Benzylated cycloisomaltotetraose research, including:

1. Development of new methods for Benzylated cycloisomaltotetraose synthesis to reduce costs and increase yield.

2. Investigation of Benzylated cycloisomaltotetraose's potential as a prebiotic and dietary fiber in human studies.

3. Exploration of Benzylated cycloisomaltotetraose's potential as a functional food ingredient with antioxidant and anti-inflammatory properties.

4. Investigation of Benzylated cycloisomaltotetraose's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

5. Development of Benzylated cycloisomaltotetraose-based drug delivery systems for targeted and sustained drug release.

Conclusion

Benzylated cycloisomaltotetraose is a cyclic carbohydrate molecule that has shown promising potential in various scientific fields, including biotechnology, food science, and medicine. Benzylated cycloisomaltotetraose's stability, solubility, and cyclic structure make it an ideal candidate for drug delivery, prebiotic and dietary fiber, and functional food ingredient. Benzylated cycloisomaltotetraose's therapeutic effects, such as its ability to inhibit cancer cell growth and enhance the immune system, make it a potential candidate for the treatment of various diseases. Further research is needed to explore Benzylated cycloisomaltotetraose's full potential and develop new methods for its synthesis and application.

Méthodes De Synthèse

The synthesis of Benzylated cycloisomaltotetraose involves the cyclization of linear maltodextrins through enzymatic or chemical methods. One of the most commonly used methods is the enzymatic synthesis of Benzylated cycloisomaltotetraose using cyclodextrin glucanotransferase (CGTase) enzyme. CGTase catalyzes the transfer of a glucosyl unit from one maltodextrin molecule to another, resulting in the formation of a cyclic structure. The benzyl group is then introduced to the glucose units through a chemical reaction, such as benzyl bromide treatment.

Applications De Recherche Scientifique

Benzylated cycloisomaltotetraose has been extensively studied for its potential applications in various scientific fields. In biotechnology, Benzylated cycloisomaltotetraose has been used as a stabilizer for enzymes and proteins, as well as a carrier for drug delivery. Benzylated cycloisomaltotetraose's cyclic structure and solubility make it an ideal candidate for encapsulating and delivering drugs to specific target sites in the body.

In food science, Benzylated cycloisomaltotetraose has been used as a prebiotic and dietary fiber due to its resistance to digestion in the small intestine and fermentation by gut microbiota in the large intestine. Benzylated cycloisomaltotetraose has also been shown to have antioxidant and anti-inflammatory properties, making it a potential functional food ingredient.

In medicine, Benzylated cycloisomaltotetraose has been studied for its potential therapeutic effects. Studies have shown that Benzylated cycloisomaltotetraose can inhibit the growth of cancer cells and enhance the immune system's response to cancer cells. Benzylated cycloisomaltotetraose has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propriétés

Numéro CAS |

153440-04-1 |

|---|---|

Nom du produit |

Benzylated cycloisomaltotetraose |

Formule moléculaire |

C108H112O20 |

Poids moléculaire |

1730 g/mol |

Nom IUPAC |

(1S,4R,5R,6S,7R,8S,11R,12R,13S,14R,15S,18R,19R,20S,21R,22S,25R,26R,27S,28R)-5,6,7,12,13,14,19,20,21,26,27,28-dodecakis(phenylmethoxy)-2,9,16,23,29,30,31,32-octaoxapentacyclo[23.3.1.14,8.111,15.118,22]dotriacontane |

InChI |

InChI=1S/C108H112O20/c1-13-37-77(38-14-1)61-109-93-89-73-121-106-102(118-70-86-55-31-10-32-56-86)98(114-66-82-47-23-6-24-48-82)95(111-63-79-41-17-3-18-42-79)91(126-106)75-123-108-104(120-72-88-59-35-12-36-60-88)100(116-68-84-51-27-8-28-52-84)96(112-64-80-43-19-4-20-44-80)92(128-108)76-124-107-103(119-71-87-57-33-11-34-58-87)99(115-67-83-49-25-7-26-50-83)94(110-62-78-39-15-2-16-40-78)90(127-107)74-122-105(125-89)101(117-69-85-53-29-9-30-54-85)97(93)113-65-81-45-21-5-22-46-81/h1-60,89-108H,61-76H2/t89-,90-,91-,92-,93-,94-,95-,96-,97+,98+,99+,100+,101-,102-,103-,104-,105+,106+,107+,108+/m1/s1 |

Clé InChI |

VNWXTHBSGJGSKF-QRXURSOLSA-N |

SMILES isomérique |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O1)O5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |

SMILES |

C1C2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O1)O5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |

SMILES canonique |

C1C2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O1)O5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |

Synonymes |

benzylated cycloisomaltotetraose |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.